molecular formula C21H19Cl2FN4OS B5206421 N-(2-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide

N-(2-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide

Cat. No.: B5206421
M. Wt: 465.4 g/mol
InChI Key: PGMFQSUKQLMPHC-UHFFFAOYSA-N
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Description

N-(2-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a dichlorobenzyl group, and a fluorobenzamide moiety

Preparation Methods

The synthesis of N-(2-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide involves multiple steps. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the dichlorobenzyl group and the fluorobenzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-(2-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-(2-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The triazole ring and dichlorobenzyl group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or therapeutic effects. Detailed studies are required to elucidate the exact molecular pathways and targets involved .

Comparison with Similar Compounds

N-(2-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide can be compared with other triazole derivatives, such as:

Properties

IUPAC Name

N-[2-[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2FN4OS/c1-2-11-28-19(9-10-25-20(29)16-5-3-4-6-18(16)24)26-27-21(28)30-13-14-7-8-15(22)12-17(14)23/h2-8,12H,1,9-11,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMFQSUKQLMPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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